![molecular formula C12H19N B2873749 2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine CAS No. 55980-45-5](/img/structure/B2873749.png)

2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

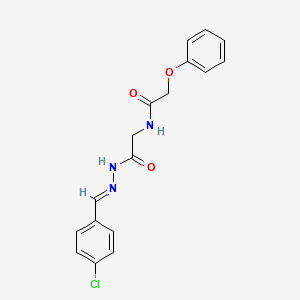

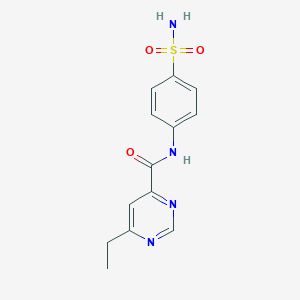

The compound “2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine” is also known as Metaphedrine or 3-Methylmethamphetamine (3-MMA). It is an amphetamine derivative that has been sold as a designer drug, first being reported in Sweden in 2021 .

Molecular Structure Analysis

The molecular structure of this compound consists of asymmetric units of C11H17N . The InChI code for this compound is 1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C11H15NO2 and it has a molecular weight of 193.24 .科学的研究の応用

Synthesis of Chiral Pharmaceutical Intermediates

tert-butyl[(4-methylphenyl)methyl]amine: is utilized in the synthesis of chiral pharmaceutical intermediates. Ketoreductases, for instance, can perform chiral selective reduction in related carbamate compounds to produce intermediates with high chiral purity. These intermediates are crucial in the synthesis of antidepressants like Citalopram and Escitalopram oxalate, which function by inhibiting serotonin uptake .

Creation of Novel Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds. For example, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved, leading to structurally novel derivatives with potential biological activity .

Organic Synthesis Enhancements

In organic chemistry, tert-butyl[(4-methylphenyl)methyl]amine is used to enhance the lipophilicity of molecules, which is vital for their passage through cell walls. This modification can substantially improve the biological activity of the compounds .

Antimalarial Drug Development

The tert-butyl group’s introduction into heterocycles has been reported to enhance antimalarial activity. For instance, attaching a tert-butyl group to the quinolone system in primaquine analogs resulted in improved blood schizontocidal activity .

Synthesis of Indole Derivatives

This compound is also involved in the synthesis of indole derivatives. For example, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with good yield and selectivity, starting from commercially available 4-bromo-1H-indole .

Medicinal Chemistry

In medicinal chemistry, the introduction of tert-butyl groups into molecules is a common strategy to increase structural diversity. This is important for the discovery of new drugs, as it allows for the exploration of a wider range of chemical space .

特性

IUPAC Name |

2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-5-7-11(8-6-10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOKYMQGPPWSTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)

![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea](/img/structure/B2873678.png)

![N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2873681.png)

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)

![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)

![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)